L-Alanine, N-4-quinazolinyl-
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Overview
Description
(S)-2-(Quinazolin-4-ylamino)propanoic acid is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Quinazolin-4-ylamino)propanoic acid typically involves the reaction of quinazoline derivatives with appropriate amino acids. One common method involves the condensation of quinazoline-4-amine with (S)-2-bromo-propanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of (S)-2-(Quinazolin-4-ylamino)propanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(Qu
Properties
CAS No. |
55040-12-5 |
---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2S)-2-(quinazolin-4-ylamino)propanoic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10/h2-7H,1H3,(H,15,16)(H,12,13,14)/t7-/m0/s1 |
InChI Key |
JIJXMDPRAQNGNG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
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